tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H25N3O2 and a molecular weight of 291.39 g/mol
Preparation Methods
The synthesis of tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate involves several steps. One common method includes the reaction of 1-tert-Butyloxycarbonyl-4-(aminomethyl)piperidine with 2-fluoropyridine. The reaction is typically carried out by heating the mixture to reflux for several hours, followed by concentration and stirring of the crude product in n-pentane to afford the desired compound as a white solid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of novel organic compounds, including amides, sulphonamides, and Mannich bases.
Biology: The compound is used in the development of biologically active molecules, such as intermediates for small molecule anticancer drugs targeting the PI3K/AKT/mTOR pathway.
Medicine: It is crucial in the synthesis of drugs like crizotinib and Vandetanib, which are used for cancer treatment.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in cancer treatment, it targets the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival. By inhibiting this pathway, the compound can induce apoptosis and inhibit the proliferation of cancer cells.
Comparison with Similar Compounds
tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate can be compared with similar compounds such as:
- tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique pyridin-2-ylamino group in this compound contributes to its distinct properties and makes it particularly valuable in research and drug development.
Properties
IUPAC Name |
tert-butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-7-12(8-11-18)17-13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXSQCMINSKVCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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